Welcome to the BenchChem Online Store!
molecular formula C6H4IN3 B1524262 6-Amino-5-iodonicotinonitrile CAS No. 1187322-51-5

6-Amino-5-iodonicotinonitrile

Cat. No. B1524262
M. Wt: 245.02 g/mol
InChI Key: BIUIDXQBQCDCIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249140B2

Procedure details

6-Amino-3-pyridinecarbonitrile (10.0 g, 0.081 mol), silver trifluoroacetate (25.5 g, 0.115 mol) and 160 ml of 1,2-dichloroethane are combined in a flask and heated under reflux for 5 h. Iodine (29.5 g, 0.116 mol) is added, and the mixture is heated for a further 18 h. After cooling, the mixture is filtered and partitioned between water and dichloroethane. Organic and aqueous phase are filtered through Celite. The aqueous phase is extracted to exhaustion, and the combined organic phases are combined, dried and evaporated. The residue is dissolved in ethyl acetate and washed with sodium thiosulfate solution. Removal of the solvent gives 6.6 g of yellowish crystals product. These are reacted further without further purification; HPLC: 2.57 min; LCMS: 246 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
silver trifluoroacetate
Quantity
25.5 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][CH:3]=1.[I:10]I>FC(F)(F)C([O-])=O.[Ag+].ClCCCl>[NH2:1][C:2]1[C:3]([I:10])=[CH:4][C:5]([C:8]#[N:9])=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=CC=C(C=N1)C#N
Name
silver trifluoroacetate
Quantity
25.5 g
Type
catalyst
Smiles
FC(C(=O)[O-])(F)F.[Ag+]
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
29.5 g
Type
reactant
Smiles
II

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for a further 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
partitioned between water and dichloroethane
FILTRATION
Type
FILTRATION
Details
Organic and aqueous phase are filtered through Celite
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted to exhaustion
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with sodium thiosulfate solution
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C#N)C=C1I
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.